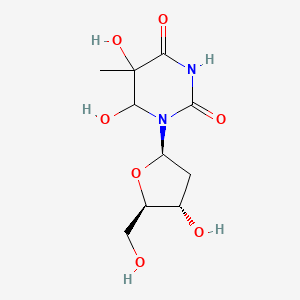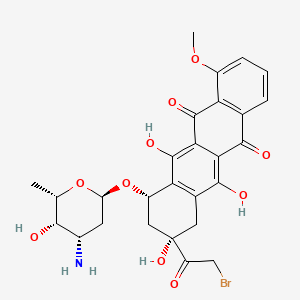![molecular formula C16H19N3O4 B1228689 N'-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide](/img/structure/B1228689.png)
N'-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide is a compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a nitrophenyl group and a carbohydrazide moiety. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the bicyclo[3.3.1]nonane core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency .
化学反応の分析
Types of Reactions
N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the carbohydrazide moiety .
科学的研究の応用
N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials due to its rigid bicyclic structure.
作用機序
The mechanism by which N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, making the compound useful for studying enzyme mechanisms and drug interactions .
類似化合物との比較
Similar Compounds
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide: Similar in structure but with a hydroxy group instead of a nitrophenyl group.
Uniqueness
N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful for applications requiring specific interactions with biological molecules or for the synthesis of complex organic compounds .
特性
分子式 |
C16H19N3O4 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC名 |
N'-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide |
InChI |
InChI=1S/C16H19N3O4/c20-15-10-2-1-3-11(15)9-12(8-10)16(21)18-17-13-4-6-14(7-5-13)19(22)23/h4-7,10-12,17H,1-3,8-9H2,(H,18,21) |
InChIキー |
QQICBDDTOCDQPL-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)



![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)
![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)
![2-[(4-Oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228628.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1228629.png)
